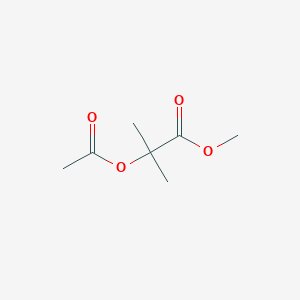

Methyl 2-(acetyloxy)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-acetyloxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(8)11-7(2,3)6(9)10-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUDDYMUZSIFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973460 | |

| Record name | Methyl 2-(acetyloxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57865-37-9 | |

| Record name | Isobutyric acid, alpha-hydroxy-, acetate, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057865379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(acetyloxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformations of Methyl 2 Acetyloxy 2 Methylpropanoate

Hydrolytic Pathways of Ester Linkages

Ester hydrolysis is a fundamental reaction in which an ester is cleaved into a carboxylic acid and an alcohol. masterorganicchemistry.com This transformation can be catalyzed by either acid or base. For Methyl 2-(acetyloxy)-2-methylpropanoate, hydrolysis will cleave both ester bonds, yielding corresponding acid and alcohol moieties.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis is a reversible process that represents the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid, with an excess of water to drive the equilibrium towards the products.

The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of an alcohol molecule and the formation of a protonated carboxylic acid. Finally, deprotonation of this species yields the carboxylic acid and regenerates the acid catalyst.

In the case of Methyl 2-(acetyloxy)-2-methylpropanoate, both the methyl propanoate and the acetate (B1210297) ester groups will undergo this process. The complete hydrolysis yields 2-hydroxy-2-methylpropanoic acid, acetic acid, and methanol (B129727).

Table 1: Acid-Catalyzed Hydrolysis of Methyl 2-(acetyloxy)-2-methylpropanoate

| Reactant | Reagents | Products |

|---|

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. It is generally preferred for preparative purposes because the reaction goes to completion. The process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester.

This attack forms a tetrahedral alkoxide intermediate. The intermediate then collapses, eliminating the alkoxide leaving group (methoxide from the methyl ester and the substituted alkoxide from the acetate). This step forms a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the hydroxide or the departing alkoxide to form a carboxylate salt. A final acidification step (workup) is required to protonate the carboxylate salts and obtain the neutral carboxylic acids.

For Methyl 2-(acetyloxy)-2-methylpropanoate, saponification with a base like sodium hydroxide will initially produce sodium 2-(acetyloxy)-2-methylpropanoate and methanol. The acetate group would also be hydrolyzed under these conditions, ultimately leading to sodium acetate and the sodium salt of 2-hydroxy-2-methylpropanoic acid after complete reaction. Subsequent treatment with acid yields the final neutral products.

Table 2: Base-Catalyzed Hydrolysis (Saponification) of Methyl 2-(acetyloxy)-2-methylpropanoate

| Reactant | Reagents | Intermediate Products | Final Products (after acid workup) |

|---|

Reductive Transformations

The reduction of esters is a common transformation that typically yields primary alcohols. The reactivity of the ester and the choice of reducing agent are critical factors in these reactions.

Ester Reduction to Corresponding Alcohols

Esters are less reactive towards nucleophilic attack than aldehydes or ketones. Consequently, they require strong reducing agents for conversion to alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters, carboxylic acids, and other carbonyl compounds. masterorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, though it can be effective under specific conditions, such as high temperatures or with certain additives. orgoreview.comcommonorganicchemistry.comwikipedia.org

The mechanism for LiAlH₄ reduction involves the nucleophilic addition of a hydride ion (H⁻) to the ester's carbonyl carbon, forming a tetrahedral intermediate. jove.com This intermediate collapses, expelling the alkoxide group to form an aldehyde. orgoreview.com Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. chemistrysteps.com An aqueous workup then protonates the resulting alkoxides to yield the primary alcohols.

Table 3: LiAlH₄ Reduction of Methyl 2-(acetyloxy)-2-methylpropanoate

| Reactant | Reagents | Expected Products |

|---|

Selectivity in Reduction Reactions

Achieving selective reduction of one ester group in the presence of another can be challenging, especially when they have similar reactivity. However, selectivity can sometimes be achieved by using less reactive, sterically hindered, or specialized reducing agents at low temperatures.

One such reagent is Diisobutylaluminium hydride (DIBAL-H). orgoreview.com DIBAL-H is a powerful but more selective reducing agent than LiAlH₄. commonorganicchemistry.com It is often used to reduce esters to aldehydes at low temperatures (e.g., -78 °C), as the tetrahedral intermediate formed is stable at these temperatures until the aqueous workup, which then liberates the aldehyde. orgoreview.com If the reaction is allowed to warm or if excess DIBAL-H is used, further reduction to the alcohol may occur.

In the case of Methyl 2-(acetyloxy)-2-methylpropanoate, it might be possible to selectively reduce the methyl ester to an aldehyde using one equivalent of DIBAL-H at low temperatures, although this would require careful control of reaction conditions. The relative reactivity of the methyl ester versus the acetate ester would determine the outcome. Generally, less sterically hindered esters react more readily. Given the similar steric environment around both carbonyl carbons, achieving high selectivity might be difficult. Other modern catalytic methods employing borane (B79455) catalysts have also shown high selectivity in ester reductions, preventing over-reduction. acs.orgacs.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org This equilibrium reaction is often catalyzed by either an acid or a base. wikipedia.org To drive the reaction to completion, it is common to use a large excess of the reactant alcohol, often as the solvent. masterorganicchemistry.com

The mechanism for base-catalyzed transesterification involves the formation of an alkoxide from the reactant alcohol, which then acts as a nucleophile. jbiochemtech.comyoutube.com It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide group and forming the new ester. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the ester's carbonyl oxygen, making it more electrophilic. masterorganicchemistry.comjbiochemtech.com The reactant alcohol then attacks the carbonyl carbon, and after a series of proton transfers, the original alcohol group is eliminated, yielding the new ester. masterorganicchemistry.com

For Methyl 2-(acetyloxy)-2-methylpropanoate, transesterification could be used to replace the methyl group of the propanoate ester or the acetyl group's implicit ethyl moiety (if it were formed from ethanol (B145695) and acetic anhydride). For instance, reacting it with a large excess of ethanol under acidic or basic conditions would be expected to replace the methyl group, yielding Ethyl 2-(acetyloxy)-2-methylpropanoate and methanol.

Table 4: Example of Transesterification

| Reactant | Reagents | Potential Product | Byproduct |

|---|

Catalysis and Scope of Alcohol Exchange in Ester Rearrangements

Transesterification, the exchange of an alkoxy group of an ester with that of an alcohol, is a pivotal reaction for synthesizing new esters. masterorganicchemistry.com This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. A series of proton transfers facilitates the departure of the original methoxy (B1213986) group as methanol, yielding the new ester after deprotonation. masterorganicchemistry.commasterorganicchemistry.com

In base-catalyzed transesterification, a strong base, typically the alkoxide corresponding to the exchanging alcohol, acts as the nucleophile. It attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses by eliminating the original methoxide (B1231860) to form the product. masterorganicchemistry.comtaylorandfrancis.com To drive the equilibrium toward the desired product, the exchanging alcohol is often used in large excess, frequently as the solvent. masterorganicchemistry.com

The scope of this reaction is broad, though the reactivity can be influenced by the steric hindrance of both the ester and the incoming alcohol. While primary alcohols generally react efficiently, tertiary alcohols can be less active substrates. researchgate.net However, certain catalysts, such as those based on indium, have shown efficacy in the acylation of tertiary alcohols. researchgate.net Catalysts based on Lewis acids like tin, scandium, and yttrium compounds, as well as N-heterocyclic carbenes, have also been developed to facilitate transesterification under mild conditions. st-andrews.ac.ukorganic-chemistry.org

Table 1: Selected Catalysts for Transesterification Reactions

| Catalyst Type | Example Catalyst | Typical Substrates | Reference |

|---|---|---|---|

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Various esters and alcohols | organic-chemistry.org |

| Lewis Acid | Tin(II) chloride (SnCl₂) | tert-Butyl esters with alcohols/amines | organic-chemistry.org |

| Lewis Acid | Yttrium complexes | Primary and secondary alcohols | researchgate.net |

| Nucleophilic | N-Heterocyclic Carbenes (NHCs) | Secondary alcohols | organic-chemistry.org |

Unimolecular Decomposition Pathways and Kinetics

The thermal stability and decomposition of esters are critical for understanding their behavior at elevated temperatures. Unimolecular decomposition of esters can proceed through various pathways, including concerted molecular eliminations and homolytic bond fission to generate radicals. researchgate.netosti.gov For esters lacking a β-hydrogen on the alkoxy group, such as methyl esters, concerted elimination is disfavored. Instead, decomposition is often initiated by C-O or C-C bond cleavage. dntb.gov.uascribd.com

Theoretical studies on the unimolecular decomposition of the related methyl propanoate (MP) have identified multiple competing pathways. These include direct bond fission reactions and more complex molecular reactions involving hydrogen transfers. researchgate.netscribd.com The kinetics of these decomposition pathways are highly dependent on temperature and pressure, with bond homolysis becoming more significant at higher temperatures. researchgate.net

For the methyl 2-(acetyloxy)-2-methylpropanoate, the presence of a quaternary carbon and two ester functionalities introduces additional potential decomposition routes compared to simpler esters like MP. The initial steps would likely involve the homolytic cleavage of the weakest bonds, such as the O-C(O) or C-C bonds, to form various radical intermediates. osti.gov

Thermal Decomposition Mechanisms of Related Esters

The thermal decomposition of esters has been extensively studied, providing a framework for predicting the behavior of methyl 2-(acetyloxy)-2-methylpropanoate. A common mechanism for esters with available β-hydrogens is a concerted, six-membered cyclic transition state (pyrolytic syn-elimination or Ei reaction), which yields an alkene and a carboxylic acid. stackexchange.com For example, the pyrolysis of ethyl acetate produces ethylene (B1197577) and acetic acid. researchgate.net

However, for tertiary esters like tertiary butyl acetate, which lack β-hydrogens on the carboxyl side but possess them on the alkyl side, this mechanism is still operative and is a classic example of this type of pyrolysis. acs.org Tertiary nitrate (B79036) esters have also been shown to eliminate nitric acid via a similar cyclic mechanism. uri.edu

In cases where cyclic elimination is not possible, decomposition often proceeds through radical mechanisms initiated by homolytic bond cleavage. osti.gov Studies on the thermal degradation of cobalt acetate, for instance, show a multi-step process involving dehydration followed by the decomposition of the acetate group, which produces volatile products like acetic acid, acetone, and CO₂. researchgate.net The decomposition of larger esters like methyl decanoate (B1226879) at high temperatures is also driven by unimolecular C-C and C-O bond fission and H-atom abstraction reactions. osti.govosti.gov

Analysis of Radical Generation and Photochemical Cleavage Implications

Radical generation from esters can occur through thermal homolysis, as discussed above, or via photochemical cleavage. The C-O bond of an ester can be cleaved by visible-light photoredox catalysis to generate acyl and alkyl radicals, which are valuable intermediates in organic synthesis. nih.gov For α-acyloxy esters, the corresponding α-(acyloxy)alkyl radicals are key intermediates. nih.gov However, studies have shown that the fragmentation of α-(acyloxy)alkyl radicals to form acyl radicals and a ketone is often a slow process, with standard reduction of the radical sometimes being a more dominant pathway. beilstein-journals.org

The generation of α-(acyloxy)alkyl radicals can be achieved through various methods, including radical addition to vinyl esters. nih.gov These radicals can then be used to form new carbon-carbon bonds, demonstrating their synthetic utility. nih.gov

Photochemical cleavage is another route to radical generation. While not specifically detailed for methyl 2-(acetyloxy)-2-methylpropanoate, the principles of photochemistry suggest that UV irradiation could induce cleavage of the ester bonds. This process is foundational to the use of photolabile protecting groups in synthesis. The absorption of a photon can promote the molecule to an excited state, which can then relax by breaking a bond, often generating radical species. uni-regensburg.de

Stereochemical Control and Intermediate Stabilization in Reaction Mechanisms

While methyl 2-(acetyloxy)-2-methylpropanoate is an achiral molecule, its reactions with chiral substrates or catalysts, particularly enzymes, are governed by principles of stereochemical control. The three-dimensional arrangement of atoms in reaction intermediates and transition states is critical to determining the reaction outcome. A key intermediate in many ester reactions is the tetrahedral intermediate, formed by nucleophilic addition to the carbonyl carbon. wikipedia.org The stability and fate of this intermediate dictate the course of the reaction, whether it be hydrolysis, transesterification, or another transformation. wikipedia.org

Role of Oxyanion Holes in Enzymatic Processes

In enzymatic catalysis, particularly by hydrolases such as esterases and lipases, the active site is exquisitely structured to stabilize the transition states of the reaction. nih.gov During the hydrolysis of an ester, a nucleophile from the enzyme (often a serine residue) attacks the carbonyl carbon, forming a high-energy tetrahedral intermediate with a negatively charged oxygen atom (an oxyanion). nih.govnih.gov This unstable charge is stabilized by a structural feature within the enzyme's active site known as the "oxyanion hole". nih.govtaylorandfrancis.com

The oxyanion hole is a region of the active site that contains hydrogen bond donors, typically the backbone amide protons of adjacent amino acid residues. nih.govresearchgate.net These donors form hydrogen bonds with the negatively charged oxygen of the tetrahedral intermediate, dispersing its charge and lowering the activation energy of the reaction. taylorandfrancis.comresearchgate.net This stabilization is a critical factor in the immense catalytic power of enzymes. bakerlab.org The catalytic machinery of many α/β-hydrolase fold enzymes, for example, uses an oxyanion hole to stabilize tetrahedral intermediates across a wide variety of reactions. nih.gov

Characterization of Tetrahedral Intermediates in Ester Reactivity

The tetrahedral intermediate is a central species in the nucleophilic acyl substitution reactions of esters. taylorandfrancis.comwikipedia.org It forms when a nucleophile adds to the sp²-hybridized carbonyl carbon, causing it to rehybridize to a tetrahedral, sp³-hybridized state. Although these intermediates are typically transient and high in energy, their existence is supported by extensive kinetic evidence and isotopic labeling studies. datapdf.com

In some cases, stable tetrahedral intermediates have been observed and characterized. Hemiacetals and acetals, for example, can be considered stable tetrahedral intermediates formed from the addition of alcohols to carbonyls. wikipedia.org Direct observation of more transient intermediates has been achieved under specific conditions, such as low-temperature NMR spectroscopy. datapdf.com The stability of a tetrahedral intermediate is influenced by the nature of the substituents attached to the central carbon, particularly their ability to act as leaving groups. wikipedia.org The study of these intermediates is crucial for understanding reaction mechanisms like esterification, hydrolysis, and transesterification. taylorandfrancis.com

Derivatives and Advanced Synthetic Applications

Preparation of Carboxylic Acid Precursors: 2-(Acetyloxy)-2-methylpropanoic Acid

The hydrolysis of the methyl ester group in Methyl 2-(acetyloxy)-2-methylpropanoate provides a straightforward route to its corresponding carboxylic acid, 2-(acetyloxy)-2-methylpropanoic acid. This transformation is typically achieved under basic conditions, for instance, through reaction with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. The resulting carboxylic acid is a valuable intermediate in its own right, possessing both a carboxylic acid moiety and a protected hydroxyl group in the form of an acetate (B1210297). This dual functionality allows for further selective chemical modifications at either the acid or the protected alcohol site, making it a useful precursor in multi-step syntheses.

| Derivative | Starting Material | Key Transformation |

| 2-(Acetyloxy)-2-methylpropanoic Acid | Methyl 2-(acetyloxy)-2-methylpropanoate | Hydrolysis |

Synthesis of Alcohol Derivatives, e.g., 2-Methylpropanol

While not a direct conversion, Methyl 2-(acetyloxy)-2-methylpropanoate can be envisioned as a starting point for the synthesis of alcohol derivatives like 2-methylpropanol through a series of chemical reductions. A potential synthetic pathway would involve the reduction of both the ester and the acetate groups. This can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction would cleave both ester linkages, ultimately yielding 2-methylpropane-1,2-diol. Subsequent selective protection and deoxygenation steps would be required to arrive at 2-methylpropanol. This multi-step process underscores the utility of the starting ester as a masked diol.

Development of Novel Esters via Transesterification

Transesterification is a fundamental reaction in organic chemistry that allows for the conversion of one ester into another. masterorganicchemistry.com Methyl 2-(acetyloxy)-2-methylpropanoate can readily undergo this reaction in the presence of an alcohol and a catalyst, which can be either an acid or a base. masterorganicchemistry.com For example, reacting the methyl ester with a higher-boiling alcohol, such as butanol, in the presence of a catalytic amount of sulfuric acid or sodium butoxide, will lead to the formation of butyl 2-(acetyloxy)-2-methylpropanoate and methanol (B129727). By carefully choosing the alcohol, a wide variety of novel esters with different properties and potential applications can be synthesized. This process is often driven to completion by removing the lower-boiling alcohol (in this case, methanol) from the reaction mixture. researchgate.nete3s-conferences.orgresearchgate.net

| Reaction Type | Reactants | Catalyst | Product |

| Transesterification | Methyl 2-(acetyloxy)-2-methylpropanoate, Alcohol (R-OH) | Acid or Base | R-2-(acetyloxy)-2-methylpropanoate, Methanol |

Utilization as a Monomer in Polymer Chemistry

The structure of Methyl 2-(acetyloxy)-2-methylpropanoate contains functional groups that can be chemically modified to create monomers suitable for polymerization. For instance, selective hydrolysis of the acetate group would yield methyl 2-hydroxy-2-methylpropanoate. This hydroxy ester could then be used as a monomer in the synthesis of polyesters through condensation polymerization.

Formation of Biodegradable Polyester (B1180765) Structures

The development of biodegradable polymers is of significant environmental interest. nih.govnih.govresearchgate.net Polyesters are a prominent class of such materials, and monomers derived from Methyl 2-(acetyloxy)-2-methylpropanoate can contribute to their synthesis. nih.govcornell.edu For example, after conversion to a diol or a hydroxy acid, this molecule can be incorporated into polyester chains. The ester linkages within the resulting polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer over time, which is a desirable characteristic for applications such as biodegradable packaging and medical implants. google.com

Precursor and Building Block in Complex Organic Synthesis

Beyond its direct derivatives, Methyl 2-(acetyloxy)-2-methylpropanoate serves as a valuable precursor and building block in the assembly of more complex organic molecules. Its compact structure, containing a quaternary carbon and two distinct ester functionalities, offers strategic advantages in synthetic design.

Role in the Elaboration of Pharmacologically Relevant Scaffolds

The structural motifs present in Methyl 2-(acetyloxy)-2-methylpropanoate are found within various pharmacologically active compounds. For instance, the core structure can be modified to create analogs of drugs or to serve as a starting point for the synthesis of novel therapeutic agents. The ability to selectively manipulate the ester and acetate groups allows for the introduction of different functional groups and the construction of intricate molecular architectures that are often required for biological activity. An example of a related synthetic application is the synthesis of a metabolite of the anti-hyperlipidemic drug Fenofibrate, which involves the preparation of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. nih.gov This highlights the utility of such substituted propanoic acid derivatives in medicinal chemistry.

Application in Natural Product Synthesis Schemes

The total synthesis of natural products represents a significant area of organic chemistry, often requiring intricate and multi-step processes to construct complex molecular architectures. Synthetic strategies may involve semisynthesis, starting from a readily available biosynthetic intermediate, or total synthesis from basic chemical precursors.

While a vast number of intermediates are employed in the synthesis of natural products, the specific application of Methyl 2-(acetyloxy)-2-methylpropanoate in documented total synthesis schemes of complex natural products is not extensively reported in readily available scientific literature. Polypropionate units, which are structural features in many bioactive natural products, are often synthesized through various methodologies, including epoxide-based approaches, which serve as an alternative to traditional aldol (B89426) reactions. mdpi.com However, direct evidence linking Methyl 2-(acetyloxy)-2-methylpropanoate as a key building block in these specific pathways is limited. The focus of many reported syntheses is often on creating stereocenters and complex ring systems using other well-established reagents and intermediates. mdpi.comnih.gov

Future research may uncover roles for this compound in the synthesis of novel or known natural products, potentially as a precursor to a key fragment or for introducing a gem-dimethyl group with adjacent functionality.

Formation of Substituted Heterocyclic Systems, e.g., Dioxolanes

Dioxolanes are five-membered heterocyclic acetals that are important in organic synthesis, often used as protecting groups for carbonyls (aldehydes and ketones) and 1,2-diols. wikipedia.org The formation of a dioxolane ring can also be a key feature in the structure of various natural products, such as neosporol. wikipedia.org

The most common method for synthesizing dioxolanes is the acid-catalyzed reaction of a ketone or an aldehyde with ethylene (B1197577) glycol. wikipedia.org Various catalysts and conditions can be employed to facilitate this transformation.

| Starting Material | Reagent(s) | Product Type | Reference |

| Aldehyde/Ketone | Ethylene Glycol, Acid Catalyst | 1,3-Dioxolane | wikipedia.org |

| Diol | Aldehyde/Ketone, Acid Catalyst | 1,3-Dioxolane | chemicalbook.com |

| Allyl alcohol precursor | Trifluoroperacetic acid (TFPAA) | Epoxide, then Dioxolane | wikipedia.org |

| 4-Hydroxy-2-butanone | Ethylene Glycol, Weak acid catalyst | 2-Methyl-1,3-dioxolane-2-ethanol | researchgate.net |

While these general methods are well-established, specific documented pathways for the direct conversion of Methyl 2-(acetyloxy)-2-methylpropanoate into substituted dioxolanes are not prominent in the surveyed literature. Hypothetically, the compound could be hydrolyzed to reveal a carboxylic acid and a tertiary alcohol, which would then require further functional group manipulations to become a suitable precursor for dioxolane synthesis. However, direct synthetic routes using the intact molecule are not readily apparent from the search findings.

Synthetic Intermediate in Organic and Pharmaceutical Chemistry

A synthetic intermediate is a molecule that is produced during a chemical synthesis and then undergoes further reactions to become the final product, such as an Active Pharmaceutical Ingredient (API). pharmanoble.com These intermediates are crucial building blocks in the manufacturing of a wide range of chemicals and pharmaceuticals. pharmanoble.com

Methyl 2-(acetyloxy)-2-methylpropanoate is classified as a synthetic intermediate for use in organic chemistry and as a potential bulk drug intermediate. echemi.com Its chemical structure allows for several types of transformations. For instance, the ester groups can be hydrolyzed or transesterified, providing pathways to other derivatives.

Below is a table summarizing the key chemical properties of Methyl 2-(acetyloxy)-2-methylpropanoate.

| Property | Value | Reference(s) |

| CAS Number | 57865-37-9 | echemi.comchemspider.com |

| Molecular Formula | C7H12O4 | echemi.comuni.lu |

| Molecular Weight | 160.17 g/mol | echemi.com |

| Monoisotopic Mass | 160.073559 Da | chemspider.com |

| Synonyms | alpha-Hydroxyisobutyric acid acetate methyl ester, Methyl 2-acetoxy-2-methylpropanoate | echemi.comchemspider.com |

| Topological Polar Surface Area | 52.6 Ų | echemi.com |

| Complexity | 171 | echemi.com |

While the compound is listed in catalogues of chemical and pharmaceutical intermediates, specific examples of APIs or other complex molecules synthesized directly from Methyl 2-(acetyloxy)-2-methylpropanoate are not detailed in the available search results. Its utility is likely as a starting material for creating more complex building blocks in a larger synthetic scheme.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Methyl 2-(acetyloxy)-2-methylpropanoate

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

The initial step in the computational analysis of a molecule like Methyl 2-(acetyloxy)-2-methylpropanoate involves determining its most stable three-dimensional structure through geometry optimization. This process is typically performed using methods such as Density Functional Theory (DFT) or ab initio Hartree-Fock calculations. researchgate.netresearchgate.net DFT methods, with functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. mdpi.commdpi.com

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. From this optimized structure, key geometric parameters can be extracted. For Methyl 2-(acetyloxy)-2-methylpropanoate, this would include the bond lengths, bond angles, and dihedral angles that define its shape.

Electronic structure analysis follows geometry optimization, providing insights into the molecule's reactivity and electronic properties. This involves the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Illustrative Data from Geometry Optimization and Electronic Structure Analysis: The following table is illustrative of the type of data obtained from such computational studies and does not represent experimentally verified values for Methyl 2-(acetyloxy)-2-methylpropanoate.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Geometric Parameters | ||

| C=O (ester) bond length | The length of the carbonyl bond in the ester group. | ~ 1.21 Å |

| C-O (ester) bond length | The length of the single bond between the carbonyl carbon and the oxygen atom. | ~ 1.34 Å |

| O-C-C bond angle | The angle around the central quaternary carbon. | ~ 109.5° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ 0.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 7.5 eV |

Quantum chemistry is instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. nih.gov Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov

To predict the IR spectrum, vibrational frequency calculations are performed on the optimized geometry. arxiv.org These calculations determine the normal modes of vibration, each corresponding to a specific frequency and intensity, which can be correlated with the peaks in an experimental IR spectrum. researchgate.net Theoretical spectra are often scaled to correct for systematic errors inherent in the computational methods. nih.gov

For NMR spectra, the chemical shifts of nuclei (e.g., ¹H and ¹³C) are calculated. acs.orgarxiv.org This is achieved by computing the magnetic shielding tensors for each atom in the molecule's optimized structure, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts that can be compared with experimental NMR data. researchgate.net

Illustrative Predicted Spectroscopic Data: This table illustrates the kind of spectroscopic data that can be generated computationally. The values are not specific to Methyl 2-(acetyloxy)-2-methylpropanoate.

| Spectrum | Parameter | Illustrative Predicted Value |

|---|---|---|

| Infrared (IR) | ||

| C=O stretch (ester) | Vibrational frequency of the ester carbonyl group. | ~ 1740 cm⁻¹ |

| C=O stretch (acetyl) | Vibrational frequency of the acetyl carbonyl group. | ~ 1760 cm⁻¹ |

| C-O stretch | Vibrational frequency of the C-O single bonds. | ~ 1240 cm⁻¹ |

| ¹³C NMR | ||

| C=O (ester) | Chemical shift of the ester carbonyl carbon. | ~ 170 ppm |

| C=O (acetyl) | Chemical shift of the acetyl carbonyl carbon. | ~ 168 ppm |

| Quaternary C | Chemical shift of the central quaternary carbon. | ~ 78 ppm |

| ¹H NMR | ||

| -OCH₃ | Chemical shift of the methyl ester protons. | ~ 3.7 ppm |

| -C(O)CH₃ | Chemical shift of the acetyl methyl protons. | ~ 2.1 ppm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain through experiments alone. For esters like Methyl 2-(acetyloxy)-2-methylpropanoate, this can include studying reactions such as hydrolysis and pyrolysis. uwimona.edu.jmias.ac.inlibretexts.org

Understanding a reaction's mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of the transition state. rsc.orgrsc.org The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction. mdpi.com A lower energy barrier corresponds to a faster reaction rate. This type of analysis is crucial for predicting the feasibility and kinetics of a proposed reaction pathway. acs.org For instance, in the pyrolysis of esters, a six-membered cyclic transition state is often proposed. nih.gov

For a more quantitative understanding of reaction kinetics, especially for unimolecular reactions in the gas phase, high-level ab initio methods combined with statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. nih.govnih.govbiu.ac.il These methods can predict pressure- and temperature-dependent rate constants. researchgate.netresearchgate.net The RRKM master equation approach models the competition between reaction and collisional deactivation of energized molecules, which is particularly important for understanding reaction kinetics over a range of conditions. researchgate.net This level of theory provides a detailed picture of the reaction dynamics.

Reactions in solution are significantly influenced by the solvent. numberanalytics.comnumberanalytics.comwikipedia.org Computational models can account for these solvent effects through either implicit or explicit solvation models. researchgate.netnih.gov Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. numberanalytics.comnih.gov Studying solvation effects is critical for accurately predicting reaction pathways, transition states, and energy barriers in the condensed phase, as the solvent can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction kinetics and thermodynamics. numberanalytics.com

Conformational Analysis and Molecular Dynamics Simulations

A thorough examination of the conformational flexibility and dynamic nature of Methyl 2-(acetyloxy)-2-methylpropanoate would typically involve sophisticated computational methods. These studies are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and chemical reactivity.

Conformational Landscapes and Energy Minima Identification

A comprehensive conformational analysis of Methyl 2-(acetyloxy)-2-methylpropanoate would identify all possible spatial arrangements of its atoms, known as conformers, and their corresponding energy levels. This process would reveal the most stable, low-energy conformations that the molecule is likely to adopt. However, specific studies detailing the conformational landscapes and experimentally or theoretically determined energy minima for this compound are not presently found in the reviewed literature.

Dynamic Behavior and Interconversion Pathways

Molecular dynamics simulations could provide valuable insights into the dynamic behavior of Methyl 2-(acetyloxy)-2-methylpropanoate, illustrating how the molecule moves and flexes over time. Such simulations would also map the pathways and energy barriers for conversion between different stable conformations. At present, there is no specific research available that details these dynamic processes for Methyl 2-(acetyloxy)-2-methylpropanoate.

Structure-Reactivity Relationships: A Theoretical Perspective

Theoretical studies are instrumental in elucidating the relationship between a molecule's structure and its chemical reactivity. By employing quantum chemical calculations, researchers can predict various electronic properties that govern how a molecule will interact with other chemical species. For Methyl 2-(acetyloxy)-2-methylpropanoate, a theoretical investigation would likely focus on parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to predict its reactivity. However, dedicated theoretical studies exploring the structure-reactivity relationships of Methyl 2-(acetyloxy)-2-methylpropanoate are not currently available in the scientific literature.

In the absence of specific research, any detailed discussion on these computational and theoretical aspects would be purely speculative. Further research is needed to elucidate the conformational preferences, dynamic behavior, and electronic structure of Methyl 2-(acetyloxy)-2-methylpropanoate to the level of detail seen for other more extensively studied compounds.

Analytical Methodologies in Research

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework and functional groups. For Methyl 2-(acetyloxy)-2-methylpropanoate, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic connectivity of a molecule. While specific experimental spectra for Methyl 2-(acetyloxy)-2-methylpropanoate are not detailed in the available literature, its chemical structure allows for the prediction of its proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. Four distinct signals, all singlets, are predicted because none of the proton groups have adjacent, non-equivalent protons to couple with.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~3.7 | 3H | Singlet | Ester methyl protons (-COOCH₃) |

| ~2.1 | 3H | Singlet | Acetyl methyl protons (-OCOCH₃) |

| ~1.5 | 6H | Singlet | Two equivalent methyl protons (-C(CH₃)₂) |

¹³C NMR: The ¹³C NMR spectrum would provide evidence for all seven carbon atoms in the molecule. Due to symmetry, the two methyl groups attached to the quaternary carbon are chemically equivalent and would produce a single signal. Distinct signals are expected for the two carbonyl carbons, the quaternary carbon, the methoxy (B1213986) carbon, the acetyl methyl carbon, and the two equivalent methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172-175 | Propanoate carbonyl carbon (-C=O)OCH₃ |

| ~170 | Acetyl carbonyl carbon (-O(C=O)CH₃) |

| ~75-80 | Quaternary carbon (-OC(CH₃)₂) |

| ~52 | Methoxy carbon (-COOCH₃) |

| ~25 | Equivalent methyl carbons (-C(CH₃)₂) |

| ~21 | Acetyl methyl carbon (-OCOCH₃) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For Methyl 2-(acetyloxy)-2-methylpropanoate (C₇H₁₂O₄), the monoisotopic mass is calculated to be 160.07356 Da. echemi.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion ([M]⁺), which can then undergo fragmentation. The analysis of these fragment ions provides valuable structural information.

Common fragmentation patterns for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 101 | [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The structure of Methyl 2-(acetyloxy)-2-methylpropanoate contains two distinct ester functional groups, which would be the most prominent features of its IR spectrum.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2950-3000 | C-H stretch | Alkyl (CH₃) groups |

| ~1750 | C=O stretch | Ester (acetyl group) |

| ~1740 | C=O stretch | Ester (methyl propanoate group) |

| 1200-1250 | C-O stretch | Ester linkage (acetyl) |

| 1100-1150 | C-O stretch | Ester linkage (propanoate) |

The presence of two strong absorption bands in the carbonyl region (1700-1760 cm⁻¹) would be characteristic evidence for the two ester groups within the molecule. libretexts.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of a compound's purity and the tracking of a chemical reaction's progress.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajprd.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like Methyl 2-(acetyloxy)-2-methylpropanoate.

Purity Assessment: In a GC analysis, a sample is vaporized and passed through a long column. ijpras.com Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at different times. Each compound produces a peak in the chromatogram at a characteristic retention time (RT). The purity of a Methyl 2-(acetyloxy)-2-methylpropanoate sample can be determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A single, sharp peak at the expected RT would indicate a high degree of purity.

Reaction Monitoring: GC-MS is an effective tool for monitoring the progress of a synthesis reaction that produces Methyl 2-(acetyloxy)-2-methylpropanoate. Small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed. The resulting chromatograms would show the depletion of reactant peaks and the corresponding growth of the product peak over time. The mass spectrometer detector provides definitive identification of the peaks, confirming that the appearing peak is indeed the desired product by matching its mass spectrum against the known fragmentation pattern of Methyl 2-(acetyloxy)-2-methylpropanoate. This allows chemists to determine the optimal reaction time and conditions for maximizing product yield.

Future Research Trajectories

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

The synthesis of α-acyloxy esters, including methyl 2-(acetyloxy)-2-methylpropanoate, is a focal point for the development of next-generation catalysts that promise higher efficiency and greater environmental compatibility. Research is moving beyond traditional methods to explore a variety of innovative catalytic approaches.

One promising avenue is the design of advanced heterogeneous catalysts. These solid-supported catalysts offer significant advantages over their homogeneous counterparts, including simplified product separation, catalyst reusability, and a reduction in waste generation, all of which contribute to more sustainable chemical processes. mdpi.com The development of materials such as ion exchange resins, zeolites, metal oxides, and mesoporous materials as catalytic supports is an active area of investigation. mdpi.com The goal is to create robust and highly active catalysts that can facilitate esterification reactions under milder conditions, thereby reducing energy consumption.

Enzymatic catalysis represents another key frontier. mdpi.com Lipases, in particular, have demonstrated considerable potential for ester synthesis due to their high selectivity and ability to function under gentle reaction conditions. mdpi.com Future work will likely focus on the immobilization of these enzymes to enhance their stability and reusability in industrial-scale processes. The integration of biocatalysts with other catalytic systems, such as metal catalysts, could lead to hybrid systems with synergistic activity. mdpi.com

Furthermore, the development of novel homogeneous catalysts continues to be a priority. For instance, researchers have successfully developed innovative catalysts containing two noble metals that exhibit remarkable efficiency in ester-producing reactions, utilizing oxygen as the sole oxidant for a more environmentally friendly process. labmanager.com The exploration of metal-organic frameworks (MOFs) and other custom-designed molecular catalysts could unlock new possibilities for controlling reaction pathways and achieving unprecedented levels of efficiency in the synthesis of α-acyloxy esters.

Recent advancements in catalytic systems are summarized in the table below:

| Catalytic System | Key Features | Potential Advantages |

| Heterogeneous Catalysts | Solid-supported, materials like zeolites and metal oxides. mdpi.com | Simplified separation, reusability, reduced waste. mdpi.com |

| Enzymatic Catalysts | Utilizes enzymes like lipases. mdpi.com | High selectivity, mild reaction conditions. mdpi.com |

| Dual-Noble Metal Catalysts | Contains two different noble metals. labmanager.com | High efficiency, uses oxygen as a green oxidant. labmanager.com |

Exploration of Undiscovered Reactivity Profiles and Selectivity Control

A deeper understanding of the reactivity of α-acyloxy esters is crucial for unlocking their full synthetic potential. Future research will delve into previously unexplored reaction pathways and focus on achieving precise control over selectivity.

A key area of investigation is the control of stereoselectivity in reactions involving α-acyloxy esters. nih.gov The acyloxy group can exert significant influence on the stereochemical outcome of reactions at adjacent chiral centers. nih.gov By modulating the structure of the acyloxy group and the reaction conditions, it may be possible to direct the formation of specific stereoisomers, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The use of external electric fields is also being explored as a novel method to control both reactivity and selectivity in chemical reactions. rsc.org

The exploration of novel reaction manifolds for α-acyloxy esters is another exciting prospect. This includes their participation in cycloaddition reactions, rearrangements, and cross-coupling reactions. researchgate.net For example, the catalytic 1,2-radical acyloxy migration represents a strategy to access novel chemical space and reaction profiles. researchgate.net By designing new catalytic systems that can activate α-acyloxy esters in unique ways, chemists can uncover new synthetic disconnections and develop more efficient routes to complex molecules.

Controlling selectivity by manipulating reaction intermediates is a sophisticated strategy that is gaining traction. nih.gov By understanding the mechanisms of reactions involving α-acyloxy esters, researchers can design reaction conditions that favor the formation of specific intermediates, leading to the desired products with high selectivity. nih.gov This approach requires a combination of experimental and computational studies to elucidate reaction pathways and identify key intermediates.

Key research directions in reactivity and selectivity are outlined below:

| Research Area | Focus | Significance |

| Stereoselectivity Control | Directing the formation of specific stereoisomers. nih.gov | Crucial for the synthesis of chiral molecules like pharmaceuticals. nih.gov |

| Novel Reaction Manifolds | Exploring new types of reactions for α-acyloxy esters. researchgate.net | Enables the development of new synthetic strategies. researchgate.net |

| Intermediate Control | Manipulating reaction intermediates to control selectivity. nih.gov | Allows for precise control over reaction outcomes. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern organic synthesis, and its role in the study of α-acyloxy esters is set to expand significantly. Advanced computational modeling offers the potential to predict reaction outcomes, elucidate complex reaction mechanisms, and guide the design of new experiments.

Density Functional Theory (DFT) calculations are being increasingly used to investigate the mechanisms of esterification and other reactions involving α-acyloxy esters. mdpi.com These calculations can provide valuable insights into the energies of transition states and intermediates, helping to explain observed reactivity and selectivity. mdpi.com By modeling different reaction pathways, researchers can identify the most favorable routes and design catalysts and reaction conditions that promote these pathways.

The development of predictive models for synthesis is a major goal of computational chemistry. By combining quantum mechanical calculations with machine learning algorithms, it may be possible to create models that can accurately predict the outcome of a reaction based on the structures of the reactants and the reaction conditions. stmjournals.com Such models would be invaluable for streamlining the process of reaction optimization and reducing the need for time-consuming and expensive trial-and-error experimentation. mit.edu

Computational modeling can also be used to discover entirely new reactions and catalysts. By screening virtual libraries of potential reactants and catalysts, researchers can identify promising candidates for further experimental investigation. This "in silico" approach has the potential to accelerate the pace of discovery in organic synthesis and lead to the development of novel and more efficient methods for the preparation of α-acyloxy esters. nih.gov

The applications of computational modeling in this field are summarized in the following table:

| Computational Method | Application | Impact |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms. mdpi.com | Provides a deeper understanding of reactivity and selectivity. mdpi.com |

| Predictive Modeling | Predicting reaction outcomes. stmjournals.com | Streamlines reaction optimization and reduces experimentation. mit.edu |

| Virtual Screening | Discovering new reactions and catalysts. nih.gov | Accelerates the pace of discovery in organic synthesis. nih.gov |

Sustainable and Green Chemistry Approaches in the Synthesis and Transformations of Related Esters

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and transformations of α-acyloxy esters are no exception. Future research will emphasize the development of more sustainable and environmentally benign processes.

A key focus of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Research is ongoing into the use of greener solvents, such as water, supercritical fluids, and bio-based solvents, for esterification reactions. nih.gov Solvent-free reaction conditions, where the reactants are mixed without a solvent, are also being explored as a way to minimize waste. mdpi.com

The development of more energy-efficient processes is another important goal. This can be achieved through the use of more active catalysts that allow reactions to be carried out at lower temperatures, as well as through the adoption of new technologies such as microwave-assisted synthesis and continuous flow chemistry. mdpi.comsemanticscholar.org Continuous manufacturing, in particular, offers the potential for significant improvements in efficiency and waste reduction compared to traditional batch processes. semanticscholar.org

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. nih.gov Future research will focus on the development of reactions that are highly atom-economical, such as addition reactions and catalytic cycles that minimize the formation of byproducts. nih.gov

The adoption of a "triple bottom line" philosophy, which considers not only the economic and environmental aspects of a chemical process but also its societal impact, will be crucial for the development of truly sustainable technologies for the synthesis of α-acyloxy esters. researchgate.net

Key green chemistry approaches are highlighted in the table below:

| Green Chemistry Principle | Application in Ester Synthesis | Benefit |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or solvent-free conditions. nih.govmdpi.com | Reduces waste and environmental impact. nih.gov |

| Design for Energy Efficiency | Microwave-assisted synthesis, continuous flow chemistry. mdpi.comsemanticscholar.org | Lowers energy consumption and improves efficiency. semanticscholar.org |

| Atom Economy | Development of addition reactions and efficient catalytic cycles. nih.gov | Minimizes the formation of byproducts and waste. nih.gov |

Q & A

Q. What are the standard synthetic methods for preparing Methyl 2-(acetyloxy)-2-methylpropanoate in laboratory settings?

The compound is typically synthesized via acid-catalyzed esterification. React 2-methyl-2-(acetyloxy)propanoic acid with methanol in the presence of sulfuric acid or HCl under reflux conditions. Purification is achieved through fractional distillation or silica-gel chromatography .

Q. What analytical techniques are recommended for confirming the structure and purity of Methyl 2-(acetyloxy)-2-methylpropanoate?

Use - and -NMR to confirm structural integrity, HPLC (≥98% purity threshold) for quantitative analysis, and mass spectrometry for molecular weight validation. Cross-reference spectral data with PubChem entries for verification .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a key intermediate in peptide synthesis (e.g., Boc-protected amino acid derivatives) and as a precursor for introducing acetyloxy functional groups in drug discovery and polymer chemistry .

Q. What safety precautions are essential when handling this compound given limited toxicity data?

Adopt OSHA-recommended practices: use fume hoods, nitrile gloves, and eye protection. Implement airborne concentration monitoring and establish emergency shower/eye wash stations. Follow GHS guidelines for unclassified hazards .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up the synthesis of Methyl 2-(acetyloxy)-2-methylpropanoate?

Employ continuous flow reactors with automated parameter control (temperature: 60–80°C, residence time: 2–4 hrs). Optimize catalyst loading (5–10 mol% HSO) via kinetic profiling. Monitor conversion rates using in-line FTIR spectroscopy .

Q. What strategies mitigate decomposition during long-term storage of Methyl 2-(acetyloxy)-2-methylpropanoate?

Store in amber vials under argon at –20°C. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to identify degradation thresholds (>40°C). Add stabilizers like BHT (0.1% w/w) to suppress radical-mediated oxidation .

Q. How to address conflicting data regarding the compound's stability in different solvent systems?

Perform solvent compatibility screens (e.g., DMSO, THF, ethanol) using UV-Vis spectroscopy (λ = 220–300 nm) and GC-MS. Quantify degradation products (e.g., acetic acid) under varying pH (4–9) and temperature (25–60°C) conditions .

Q. How should researchers design toxicity assessments when existing ecotoxicological data is unavailable?

Use OECD Test No. 201 (algal growth inhibition) and Test No. 202 (Daphnia magna acute toxicity). Establish LC/EC values under standardized conditions (72-hr exposure, 20°C). Cross-validate with computational QSAR models .

Q. What novel biomedical applications are emerging for derivatives of Methyl 2-(acetyloxy)-2-methylpropanoate?

Explore its use as a prodrug scaffold by studying enzymatic hydrolysis kinetics (e.g., esterase-mediated cleavage). Conduct in vitro screens against HepG2 and MCF-7 cell lines to assess cytotoxicity and metabolic activation .

Methodological Notes

- Synthesis Optimization : Include control experiments to track byproduct formation (e.g., methyl acetate) during esterification .

- Analytical Validation : Calibrate HPLC methods using certified reference standards from PubChem or DSSTox .

- Safety Protocols : Document all hazard mitigation steps in compliance with ISO 17025 laboratory accreditation standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.